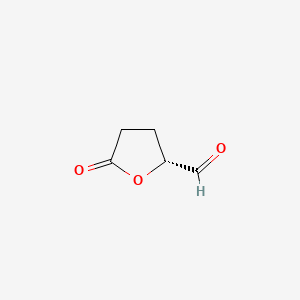![molecular formula C8H6INO2 B12876967 4-Iodo-2-methoxybenzo[d]oxazole](/img/structure/B12876967.png)
4-Iodo-2-methoxybenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-2-methoxybenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family It features a benzene ring fused to an oxazole ring, with an iodine atom at the 4-position and a methoxy group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-methoxybenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the cyclization of N-propargylamides using (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source . This method involves intramolecular iodooxygenation under visible light irradiation, leading to the formation of the oxazole ring.
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of catalysts to enhance reaction efficiency and yield. For example, magnetic solid acid nanocatalysts have been employed for the synthesis of benzoxazole derivatives using 2-aminophenol and aldehydes under reflux conditions . These catalysts can be easily separated and reused, making the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
4-Iodo-2-methoxybenzo[d]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as organometallic compounds can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of different oxazole derivatives.
Applications De Recherche Scientifique
4-Iodo-2-methoxybenzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic and optical properties.
Biological Research: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mécanisme D'action
The mechanism of action of 4-Iodo-2-methoxybenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxybenzo[d]oxazole: Lacks the iodine atom, which may result in different reactivity and biological activity.
2-Ethoxybenzo[d]oxazole: Contains an ethoxy group instead of a methoxy group, leading to variations in its chemical and biological properties.
2-Methoxy-5-chlorobenzo[d]oxazole: Contains a chlorine atom instead of iodine, which can affect its reactivity and applications.
Uniqueness
4-Iodo-2-methoxybenzo[d]oxazole is unique due to the presence of both the iodine atom and the methoxy group, which confer distinct chemical reactivity and potential biological activities. The iodine atom can participate in specific substitution reactions, while the methoxy group can influence the compound’s electronic properties.
Propriétés
Formule moléculaire |
C8H6INO2 |
|---|---|
Poids moléculaire |
275.04 g/mol |
Nom IUPAC |
4-iodo-2-methoxy-1,3-benzoxazole |
InChI |
InChI=1S/C8H6INO2/c1-11-8-10-7-5(9)3-2-4-6(7)12-8/h2-4H,1H3 |
Clé InChI |
AZFRBKJCLQNEHP-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC2=C(O1)C=CC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[4-(4-Nitrophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B12876905.png)


![2-(Hydroxymethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12876929.png)





